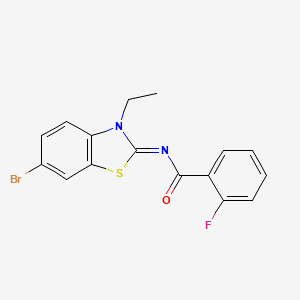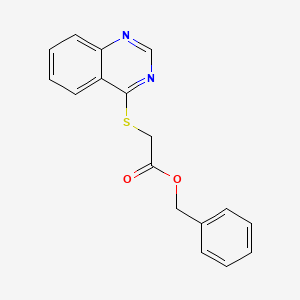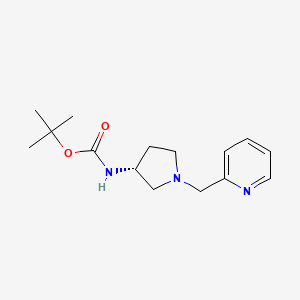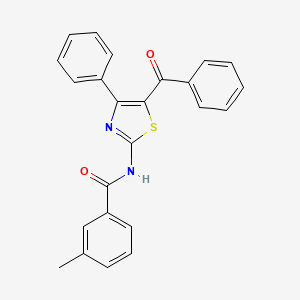
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide, also known as BFB, is a fluorescent probe that is widely used in scientific research. BFB is a small molecule that can be easily synthesized and has a high affinity for proteins, making it a valuable tool for studying protein-protein interactions and protein localization in cells.
Scientific Research Applications
Antimicrobial and Anticancer Applications
Antimicrobial Properties : Research indicates the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains including Candida albicans. The presence of a fluorine atom in these compounds is noted to enhance antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).
Anticancer Properties : Benzothiazole derivatives have been recognized for their eligibility as anticancer agents, with various substitutions on the BT scaffold modulating antitumor properties. This is supported by studies investigating the anticancer activity of new benzothiazole acylhydrazones against a range of cancer cell lines (Osmaniye et al., 2018).
Catalytic and Material Science Applications
Catalytic Activities : The synthesis of mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes demonstrates their potential in catalyzing Mizoroki−Heck coupling reactions, indicating the relevance of benzothiazole derivatives in catalysis (Yen et al., 2006).
Material Science : The development of blue light-emitting compounds from 3-(1, 3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-one derivatives showcases the application of benzothiazole derivatives in the field of optoelectronics, highlighting their potential as components in light-emitting diodes (LEDs) and other photonic devices (Mahadevan et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their in vitro cytotoxic activity against human cancer cell lines .
Mode of Action
It is suggested that similar compounds may interact with cancer cells, leading to cytotoxic effects .
Biochemical Pathways
Similar compounds have shown to exhibit cytotoxic and antibacterial activities, suggesting that they may affect pathways related to cell growth and bacterial survival .
Result of Action
Similar compounds have shown good cytotoxicity against tested cell lines , suggesting that this compound may also have similar effects.
Properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2OS/c1-2-20-13-8-7-10(17)9-14(13)22-16(20)19-15(21)11-5-3-4-6-12(11)18/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXYTCORMFEVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2703165.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2703168.png)
![6-bromo-9H-pyrido[2,3-b]indole](/img/structure/B2703169.png)
amine](/img/structure/B2703170.png)
![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2703174.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2703178.png)
![2-(4-acetylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2703180.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2703182.png)
![4-methyl-1-(1-phenylethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2703183.png)

